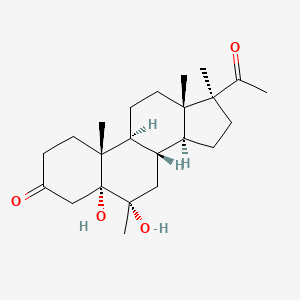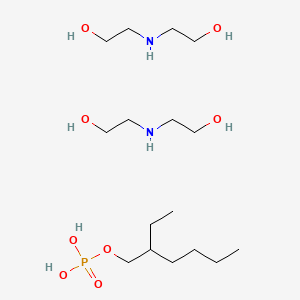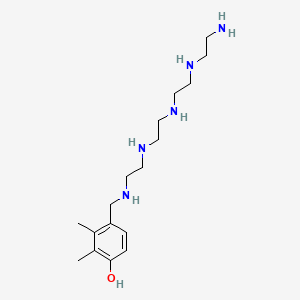![molecular formula C20H8Br10O2 B12683319 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene CAS No. 84473-58-5](/img/structure/B12683319.png)
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene is a brominated aromatic compound known for its flame-retardant properties. This compound is characterized by its high bromine content, which contributes to its effectiveness in preventing the spread of fire. It is commonly used in various industrial applications, particularly in the production of flame-retardant materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene involves multiple steps. Initially, 1,2,4,5-tetrabromobenzene is synthesized by brominating p-xylene in the presence of anhydrous aluminum bromide (AlBr3) as a catalyst. The reaction is carried out at low temperatures (0-3°C) using ice salt water for cooling. The resulting product is then further brominated to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization using solvents like methanol .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the brominated aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: While not commonly used directly in medicine, its derivatives are being explored for potential therapeutic applications.
Wirkmechanismus
The flame-retardant properties of 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene are primarily due to its high bromine content. Bromine atoms release free radicals when exposed to heat, which interfere with the combustion process by capturing free radicals that propagate the fire. This mechanism effectively slows down or stops the spread of fire .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrabromobenzene: A simpler brominated compound used as an intermediate in the synthesis of more complex flame retardants.
Hexabromobenzene: Another brominated compound with similar flame-retardant properties but different structural characteristics.
Tetrabromobisphenol A: Widely used in the production of flame-retardant polymers and has a different mechanism of action compared to 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene.
Uniqueness
This compound is unique due to its specific structure, which provides a high degree of flame retardancy while minimizing the release of toxic byproducts during combustion. This makes it a preferred choice in applications where safety and environmental impact are critical considerations .
Eigenschaften
CAS-Nummer |
84473-58-5 |
|---|---|
Molekularformel |
C20H8Br10O2 |
Molekulargewicht |
1079.3 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene |
InChI |
InChI=1S/C20H8Br10O2/c21-7-1-11(23)19(12(24)2-7)31-5-9-15(27)17(29)10(18(30)16(9)28)6-32-20-13(25)3-8(22)4-14(20)26/h1-4H,5-6H2 |
InChI-Schlüssel |
NVJQEKQKJFEBBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCC2=C(C(=C(C(=C2Br)Br)COC3=C(C=C(C=C3Br)Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


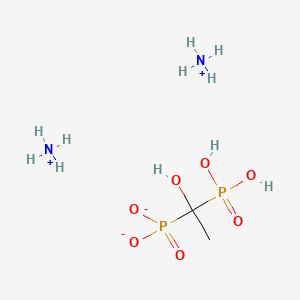
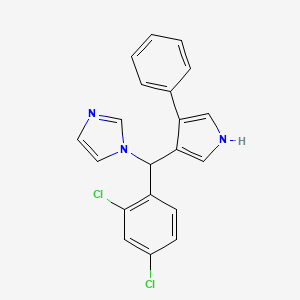
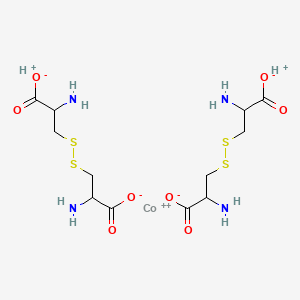
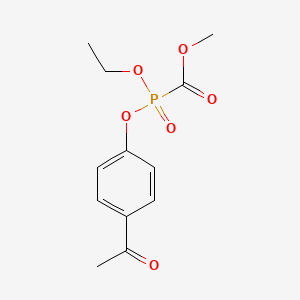

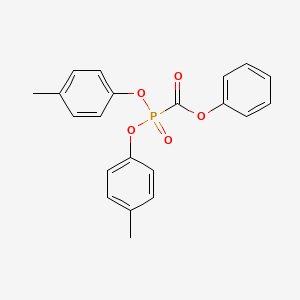

![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
